molecular formula C16H23N3O4 B1362201 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid CAS No. 904817-78-3

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid

Cat. No.: B1362201
CAS No.: 904817-78-3
M. Wt: 321.37 g/mol
InChI Key: PZDHQKRJVKDSKS-UHFFFAOYSA-N
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Description

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is a complex organic compound that features a piperazine ring substituted with a tert-butoxycarbonyl group and a pyridine carboxylic acid moiety

Mechanism of Action

Target of Action

The primary target of this compound is related to amino acids . The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis, particularly for amines . This suggests that the compound may interact with amino acids or proteins in the body.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group , which is known to protect amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids . This suggests that the compound may undergo similar reactions in the body, interacting with its targets via the addition and removal of the Boc group.

Biochemical Pathways

The compound is likely involved in peptide synthesis . The Boc group has been used in the synthesis of amino acid ionic liquids, which have been applied to dipeptide synthesis . This suggests that the compound may affect peptide synthesis pathways in the body, potentially influencing protein production and function.

Pharmacokinetics

Boc-protected amino acids are known to be soluble in organic solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These properties could impact the compound’s absorption, distribution, metabolism, and excretion in the body.

Result of Action

The compound’s action likely results in changes at the molecular and cellular level, particularly in relation to protein synthesis . By interacting with amino acids and influencing peptide synthesis, the compound could potentially affect the structure and function of proteins within cells .

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the pH of the environment could impact the addition and removal of the Boc group . Additionally, the compound’s solubility suggests that it may be more effective in certain solvents or biological environments .

Biochemical Analysis

Biochemical Properties

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of amide bonds. The compound is known to enhance amide formation without the addition of a base, making it a valuable reagent in peptide synthesis . The distinctive coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide has been found to enhance amide formation in the presence of this compound .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to impact the 3D orientation of molecules, which can affect ternary complex formation and optimization of drug-like properties . The compound’s role as a heterobifunctional crosslinker makes it useful in the development of PROTAC degraders for targeted protein degradation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s tert-butyloxycarbonyl protecting group is an acid-labile protecting group used in organic synthesis . The mechanism involves silylation of the carbonyl oxygen and elimination of tert-butyl iodide, followed by methanolysis of the silyl ester to the carbamic acid and finally decarboxylation to the amine .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by various factors, including temperature and pH. It has been observed that the compound can enhance amide formation in satisfactory yields within 15 minutes . Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing its potential for sustained biochemical activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s impact on cellular processes and biochemical reactions is dose-dependent. At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. The compound’s role in peptide synthesis and protein degradation underscores its significance in metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications. These factors determine the compound’s activity and function within specific compartments or organelles, contributing to its role in various biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid typically involves multiple steps, starting with the protection of the amine group on the piperazine ring using di-tert-butyl dicarbonate. This protection step is crucial to prevent unwanted side reactions during subsequent synthetic steps . The protected piperazine is then subjected to a series of reactions, including alkylation and acylation, to introduce the pyridine carboxylic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific solvents, catalysts, and temperature controls to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid for deprotection, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butoxycarbonyl group yields the free amine, while oxidation reactions can produce various oxidized derivatives.

Scientific Research Applications

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(tert-Butoxy)carbonyl]-3-methylpiperazin-1-yl}pyridine-3-carboxylic acid is unique due to its specific combination of a piperazine ring, tert-butoxycarbonyl protecting group, and pyridine carboxylic acid moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-[3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-11-10-18(13-12(14(20)21)6-5-7-17-13)8-9-19(11)15(22)23-16(2,3)4/h5-7,11H,8-10H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDHQKRJVKDSKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90378129
Record name 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904817-78-3
Record name 2-[4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90378129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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